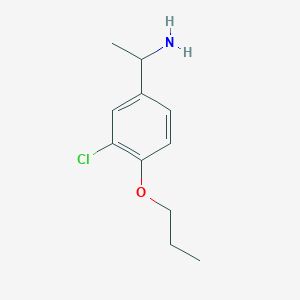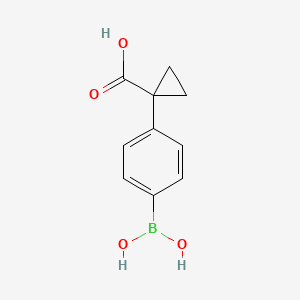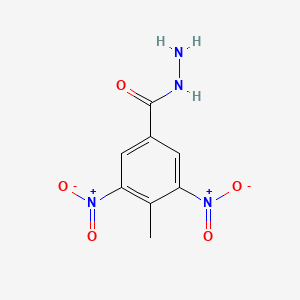
6-クロロ-2-オキソ-2H-クロメン-3-カルボニルクロリド
概要
説明
科学的研究の応用
抗菌活性
化合物 6-クロロ-2-オキソ-2H-クロメン-3-カルボニルクロリド は、抗菌活性において有望な結果を示しています。 これは、B. subtilis および S. aureus などのグラム陽性菌に対して試験されており、アンピシリンなどの標準的な薬剤と同等またはそれ以上の最小阻害濃度 (MIC) を示しています .
プロテオミクス研究
この化合物は、タンパク質とその機能の研究に関与する可能性のあるプロテオミクス研究にも使用されます。 これは研究目的で販売されており、診断または治療目的で使用されることを意図していません .
抗酸化活性
別の用途は、いくつかの疾患状態の治療に不可欠なメカニズムである酸化ストレスを阻害することが示されているクマリン-カルコンハイブリッド分子の合成にあります .
新規誘導体の合成
6-クロロ-2-オキソ-2H-クロメン-3-カルボニルクロリド は、潜在的な生物活性を持つさまざまな新規誘導体の合成のための前駆体として役立ちます。 これらの誘導体は、マイクロ波支援合成を含むさまざまな方法を使用して合成できます .
グリーンケミストリー
この化合物は、環境に優しい方法で行われる 2-オキソ-2H-クロメン-3-カルボニトリルのワンポット合成など、グリーンケミストリーアプリケーションにも関与しています .
Safety and Hazards
“6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
作用機序
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial, antifungal, anticancer, anti-hiv, and anti-inflammatory effects .
Mode of Action
Coumarin derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect multiple pathways, leading to their diverse biological activities .
Result of Action
Coumarin derivatives are known to have a wide range of effects at the molecular and cellular level .
生化学分析
Biochemical Properties
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with various enzymes, including those involved in oxidative stress responses and metabolic pathways . For instance, it has been shown to inhibit certain enzymes by forming stable adducts, thereby affecting their catalytic activity .
Cellular Effects
The effects of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride exerts its effects through covalent binding interactions with biomolecules . The carbonyl chloride group reacts with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and metabolic flux . The compound can alter metabolite levels by inhibiting or activating key enzymes in these pathways . This modulation of metabolic flux can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity .
Subcellular Localization
The subcellular localization of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
特性
IUPAC Name |
6-chloro-2-oxochromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMRYRFPMMGSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



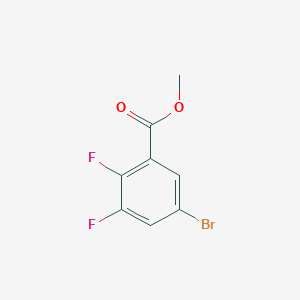
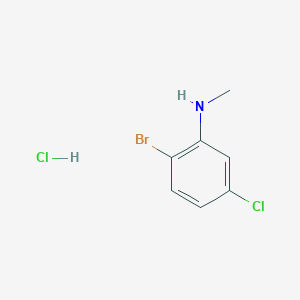
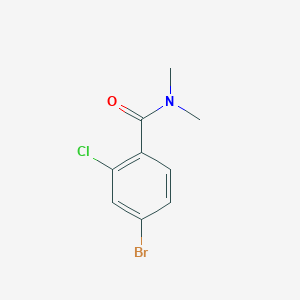


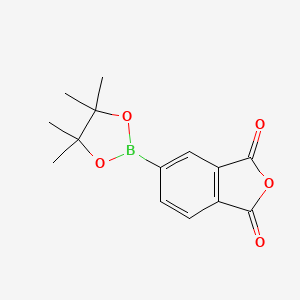
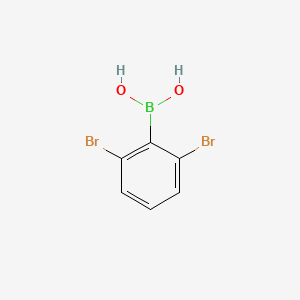

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)
